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Compound of Interest

Compound Name:
4-Bromo-N-

ethylbenzenesulfonamide

Cat. No.: B156159 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-ethylation of 4-

bromobenzenesulfonamide, a key transformation in the synthesis of various compounds with

potential applications in medicinal chemistry and materials science. The sulfonamide moiety is

a prevalent feature in numerous therapeutic agents, and its N-functionalization allows for the

modulation of physicochemical and biological properties.

Data Presentation
The following tables summarize the key reagents and expected analytical data for the N-

ethylation of 4-bromobenzenesulfonamide.

Table 1: Reagents and Reaction Parameters
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Reagent/Parameter Molar Equivalent
Molecular Weight (
g/mol )

Amount

4-

bromobenzenesulfona

mide

1.0 236.09 (User defined)

Sodium Hydride (60%

in mineral oil)
1.2 24.00 (as NaH) (Calculated)

Ethyl Iodide 1.5 155.97 (Calculated)

Anhydrous

Dimethylformamide

(DMF)

- 73.09 (Sufficient volume)

Reaction Temperature - - 0 °C to Room Temp.

Reaction Time - - 12-24 hours

Table 2: Expected Analytical Data for N-ethyl-4-bromobenzenesulfonamide

Analysis Expected Data

¹H NMR (300 MHz, CDCl₃)

δ 7.76 (d, J = 8.7 Hz, 2H), 7.69 (d, J = 8.7 Hz,

2H), 4.85 (t, J = 6.3 Hz, 1H, NH), 3.09 (q, J =

7.2 Hz, 2H), 1.20 (t, J = 7.2 Hz, 3H)

¹³C NMR (75 MHz, CDCl₃) δ 140.0, 132.4, 128.8, 127.5, 38.5, 15.0

Mass Spectrometry (EI)
m/z (%): 263/265 ([M]⁺), 248/250, 184/186, 155,

76

Note: The provided NMR data is based on typical values for similar structures and may vary

slightly based on experimental conditions.

Experimental Protocols
This section details the procedure for the N-ethylation of 4-bromobenzenesulfonamide using

ethyl iodide and sodium hydride.
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Materials:

4-bromobenzenesulfonamide

Sodium hydride (60% dispersion in mineral oil)

Ethyl iodide

Anhydrous dimethylformamide (DMF)

Saturated aqueous ammonium chloride solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexanes

Round-bottom flask

Magnetic stirrer

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add 4-bromobenzenesulfonamide (1.0 eq).

Dissolution: Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq,

60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

Alkylation: To the resulting suspension, add ethyl iodide (1.5 eq) dropwise at 0 °C.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the

slow addition of saturated aqueous ammonium chloride solution.

Extraction: Extract the aqueous layer with ethyl acetate (3 x).

Washing: Combine the organic layers and wash with water and then brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by flash column chromatography on silica gel using a

gradient of ethyl acetate in hexanes to yield N-ethyl-4-bromobenzenesulfonamide.

Mandatory Visualization
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Caption: Experimental workflow for the N-ethylation of 4-bromobenzenesulfonamide.

To cite this document: BenchChem. [Application Notes and Protocols for the N-ethylation of
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[https://www.benchchem.com/product/b156159#protocol-for-n-ethylation-of-4-
bromobenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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